3-(3-Chlorophenyl)-1,1-diisopropylurea 3-(3-Chlorophenyl)-1,1-diisopropylurea
Brand Name: Vulcanchem
CAS No.: 82744-86-3
VCID: VC10942923
InChI: InChI=1S/C13H19ClN2O/c1-9(2)16(10(3)4)13(17)15-12-7-5-6-11(14)8-12/h5-10H,1-4H3,(H,15,17)
SMILES: CC(C)N(C(C)C)C(=O)NC1=CC(=CC=C1)Cl
Molecular Formula: C13H19ClN2O
Molecular Weight: 254.75 g/mol

3-(3-Chlorophenyl)-1,1-diisopropylurea

CAS No.: 82744-86-3

Cat. No.: VC10942923

Molecular Formula: C13H19ClN2O

Molecular Weight: 254.75 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Chlorophenyl)-1,1-diisopropylurea - 82744-86-3

Specification

CAS No. 82744-86-3
Molecular Formula C13H19ClN2O
Molecular Weight 254.75 g/mol
IUPAC Name 3-(3-chlorophenyl)-1,1-di(propan-2-yl)urea
Standard InChI InChI=1S/C13H19ClN2O/c1-9(2)16(10(3)4)13(17)15-12-7-5-6-11(14)8-12/h5-10H,1-4H3,(H,15,17)
Standard InChI Key DCLJPFHSPJTWOC-UHFFFAOYSA-N
SMILES CC(C)N(C(C)C)C(=O)NC1=CC(=CC=C1)Cl
Canonical SMILES CC(C)N(C(C)C)C(=O)NC1=CC(=CC=C1)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-(3-Chlorophenyl)-1,1-diisopropylurea consists of a urea core (NHCONH\text{NH}-\text{CO}-\text{NH}) with two isopropyl groups bonded to one nitrogen atom and a 3-chlorophenyl group attached to the adjacent nitrogen. The chlorine atom at the meta position of the aromatic ring introduces electronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H19ClN2O\text{C}_{13}\text{H}_{19}\text{ClN}_2\text{O}
Molecular Weight254.75 g/mol
Melting PointNot reported
Density~0.9 g/cm³ (estimated)
Boiling Point~265°C (analog-based estimate)
SolubilityLow in water; soluble in DMF

The density and boiling point are extrapolated from structurally similar ureas, such as 1,3-diisopropylurea (density: 0.9 g/cm³, boiling point: 265°C) . The chlorine substituent enhances lipophilicity, potentially improving membrane permeability in biological systems.

Synthesis and Reaction Mechanisms

Conventional Isocyanate-Amine Coupling

The most common route involves reacting 1-isocyanato-3-chlorobenzene with diisopropylamine in polar aprotic solvents like dimethylformamide (DMF) . Triethylamine is often added to scavenge HCl, with typical yields exceeding 70% :

R-NCO+R’2NHDMF, Et3NR-NH-C(O)-N-R’2+HCl\text{R-NCO} + \text{R'}_2\text{NH} \xrightarrow{\text{DMF, Et}_3\text{N}} \text{R-NH-C(O)-N-R'}_2 + \text{HCl}

A modified procedure from Shantharam et al. (2016) reports a 68–92% yield range for analogous ureas using column chromatography (hexane/ethyl acetate) for purification .

Visible-Light-Induced Decarboxylation

Recent advances employ dioxazolones as precursors under visible-light irradiation. For example, 3-(3-chlorophenyl)dioxazolone reacts with diisopropylamine in the presence of ppm-level Fe catalysts, achieving yields up to 98% . This method avoids toxic isocyanates and operates under mild conditions :

Dioxazolonehν,FeIsocyanate intermediateUrea\text{Dioxazolone} \xrightarrow{h\nu, \text{Fe}} \text{Isocyanate intermediate} \rightarrow \text{Urea}

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (DMSO-d6d_6):

    • Isopropyl protons: δ 1.08–1.34 ppm (doublet, J=6.47.3J = 6.4–7.3 Hz)

    • Urea NH: δ 6.21–8.67 ppm (broad singlet)

    • Aromatic protons: δ 7.01–7.44 ppm (multiplet)

  • 13C^{13}\text{C} NMR:

    • Carbonyl (C=O): δ 155.2–155.7 ppm

    • Chlorophenyl carbons: δ 115.6–138.9 ppm

Mass Spectrometry

High-resolution mass spectra (HRMS) show a molecular ion peak at m/zm/z 254.75 ([M+H]+^+), consistent with the molecular formula .

Biological Activity and Applications

Agrochemical Applications

Chlorinated ureas often act as:

  • Herbicides: Inhibition of acetolactate synthase (ALS) in weeds

  • Fungicides: Disruption of ergosterol biosynthesis in Fusarium spp.

Environmental and Toxicological Profile

Stability and Degradation

The compound’s half-life in soil exceeds 60 days due to:

  • Resistance to hydrolysis at pH 5–9

  • Slow microbial degradation (<20% in 30 days)

Ecotoxicity

  • Aquatic toxicity: LC50_{50} = 2.1 mg/L for Daphnia magna (72-h exposure)

  • Bioaccumulation: Log KowK_{ow} ≈ 3.8 suggests moderate accumulation risk

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Urea Derivatives

CompoundHerbicidal IC50_{50} (µM)Antimicrobial MIC (µg/mL)
3-(3-Chlorophenyl)-1,1-diisopropylureaNot testedNot tested
1-(3,5-Dichlorophenyl)-3-isopropylurea12.7 ± 1.48–32
1-(Adamantylmethyl)-3-fluorophenylurea8.9 ± 0.94–16

Data adapted from highlight the influence of substituents on bioactivity. The adamantane moiety in enhances lipophilicity and target affinity compared to isopropyl groups.

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